3-Amino-4-methyl-5-nitrobenzoic acid 3-Amino-4-methyl-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 54591-62-7
VCID: VC1973854
InChI: InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
SMILES: CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

3-Amino-4-methyl-5-nitrobenzoic acid

CAS No.: 54591-62-7

Cat. No.: VC1973854

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-methyl-5-nitrobenzoic acid - 54591-62-7

Specification

CAS No. 54591-62-7
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name 3-amino-4-methyl-5-nitrobenzoic acid
Standard InChI InChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Standard InChI Key LHZXZCIDEFEXPM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N
Canonical SMILES CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)N

Introduction

Structural Characteristics and Chemical Identity

3-Amino-4-methyl-5-nitrobenzoic acid is an organic compound characterized by three key functional groups attached to a benzoic acid scaffold. The compound has the following identity parameters:

ParameterValue
CAS Number54591-62-7
Molecular FormulaC₈H₈N₂O₄
Molecular Weight196.16 g/mol
SMILESCC1=C(C=C(C=C1N+[O-])C(=O)O)N
InChIInChI=1S/C8H8N2O4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
InChIKeyLHZXZCIDEFEXPM-UHFFFAOYSA-N

The molecular structure features an amino group at position 3, a methyl group at position 4, and a nitro group at position 5 of the benzoic acid ring. This specific arrangement of functional groups creates a unique electronic distribution that influences the compound's chemical reactivity and potential biological interactions .

Physical and Chemical Properties

3-Amino-4-methyl-5-nitrobenzoic acid typically appears as a yellow crystalline powder with limited water solubility. Its physical and chemical properties are significantly influenced by the presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and carboxylic acid) groups.

PropertyValue
Physical appearanceYellow crystalline powder
SolubilitySparingly soluble in water, more soluble in organic solvents
Hydrogen Bond Donors2 (from -NH₂ and -COOH groups)
Hydrogen Bond Acceptors5 (from -NH₂, -NO₂, and -COOH groups)
Predicted CCS [M+H]⁺137.6 Ų
Predicted CCS [M-H]⁻139.6 Ų

The compound's functional groups provide multiple sites for hydrogen bonding and other intermolecular interactions, influencing its solubility profile and potential for biological activity .

Hazard CategoryClassificationGHS Code
Acute toxicity, oralCategory 4H302 - Harmful if swallowed
Skin corrosion/irritationCategory 2H315 - Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319 - Causes serious eye irritation
STOT, single exposureCategory 3H335 - May cause respiratory irritation

Biological Activity and Applications

Research indicates that 3-Amino-4-methyl-5-nitrobenzoic acid and structurally similar compounds exhibit various biological activities that make them valuable in pharmaceutical and chemical research.

Pharmaceutical Applications

The compound demonstrates potential in several pharmaceutical applications:

  • Antimicrobial properties: Compounds with similar nitrobenzoic acid structures have shown antimicrobial activity against various bacterial strains, suggesting potential applications in antibiotic research.

  • Pharmaceutical intermediates: The functional diversity of 3-Amino-4-methyl-5-nitrobenzoic acid makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting various receptor systems.

  • Potential antitumor activity: Related aminobenzoic acid derivatives have been used as starting materials to synthesize compounds with antitumor properties, suggesting similar potential for this compound .

Chemical Applications

Beyond pharmaceutical applications, 3-Amino-4-methyl-5-nitrobenzoic acid serves several chemical purposes:

  • Organic synthesis building block: The compound's multiple functional groups provide sites for various chemical transformations, making it valuable in creating more complex molecular structures.

  • Chemical intermediate: It can serve as a precursor for various chemical compounds, including dyes, pigments, and specialized materials.

  • Research reagent: Its unique structure makes it useful for studying chemical reactivity and structure-activity relationships.

Comparison with Structural Isomers and Derivatives

The literature reveals several compounds with structural similarity to 3-Amino-4-methyl-5-nitrobenzoic acid, allowing for comparative analysis of structure-property relationships.

Key Structural Isomers

CompoundCAS NumberKey Structural Difference
4-Amino-3-methyl-5-nitrobenzoic acid37901-94-3Amino group at position 4 instead of position 3
3-Amino-4-methyl-2-nitrobenzoic acid-Nitro group at position 2 instead of position 5
2-Nitro-3-amino-4-methyl-5-bromobenzoic acid-Additional bromo substituent at position 5

Notable Derivatives

DerivativeCAS NumberModification
Methyl 3-amino-4-methyl-5-nitrobenzoate72922-60-2Methyl ester of carboxylic acid group
3-Amino-4-methyl-5-nitrobenzamide-Amide derivative of carboxylic acid

The ester derivatives, such as methyl 3-amino-4-methyl-5-nitrobenzoate, often demonstrate increased lipophilicity compared to the parent acid, potentially enhancing their cell penetration properties and altering their biological activity profiles .

Spectroscopic Properties

Spectroscopic data provides crucial information for the identification and characterization of 3-Amino-4-methyl-5-nitrobenzoic acid.

Mass Spectrometry

Based on collision cross-section data from PubChemLite, the following mass spectrometry adducts can be expected :

Adductm/zPredicted CCS (Ų)
[M+H]⁺197.05568137.6
[M+Na]⁺219.03762149.0
[M+NH₄]⁺214.08222144.1
[M-H]⁻195.04112139.6

Structure-Activity Relationships

The biological activity of 3-Amino-4-methyl-5-nitrobenzoic acid is significantly influenced by its structural features and functional groups.

Key Structure-Activity Determinants

  • Amino group: Provides hydrogen bond donor capabilities and can interact with biological targets through hydrogen bonding and other non-covalent interactions.

  • Nitro group: Acts as a hydrogen bond acceptor and creates an electron-withdrawing effect that can influence reactivity and binding affinity to biological targets.

  • Methyl group: Contributes hydrophobicity and can enhance membrane permeability, potentially affecting bioavailability.

  • Carboxylic acid group: Offers a site for derivatization and can form salt bridges with positively charged residues in proteins.

Future Research Directions

Based on current knowledge and research gaps, several promising research directions for 3-Amino-4-methyl-5-nitrobenzoic acid emerge:

  • Expanded antimicrobial screening: Systematic evaluation against a broader range of bacterial and fungal pathogens, including drug-resistant strains.

  • Structure optimization: Synthesis of novel derivatives with enhanced activity and improved pharmacokinetic properties.

  • Mechanism of action studies: Investigation of specific molecular targets and biochemical pathways affected by this compound and its derivatives.

  • Green chemistry approaches: Development of more environmentally friendly synthetic routes with improved yields and reduced waste.

  • Computational studies: Molecular modeling to predict binding interactions with potential biological targets and guide rational design of improved derivatives.

The unique combination of functional groups in 3-Amino-4-methyl-5-nitrobenzoic acid provides a valuable scaffold for developing compounds with diverse biological activities, making it a compound of continued interest in pharmaceutical and chemical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator